molecular formula C21H21NO4 B557860 Fmoc-cycloleucine CAS No. 117322-30-2

Fmoc-cycloleucine

Cat. No. B557860
Key on ui cas rn: 117322-30-2
M. Wt: 351,4 g/mole
InChI Key: IECZEINPZOFWNU-UHFFFAOYSA-N
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Patent
US05385910

Procedure details

To a chilled (ice bath) suspension of aminocyclopentanecarboxylic acid (1.05 g, 8.13 mmol) in alumina-filtered dioxane (8 mL) was added 10% Na2CO3 (16.5 mL). The reaction mixture became clearer (but not completely clear) after 10% Na2CO3 was added. A solution of a fluorenylmethyl chloroformate (2.11 g, 8.16 mmol in 12 mL dioxane) was then slowly added to the reaction mixture, which became (and remained) cloudy. The reaction mixture was allowed to warm to room temperature (~20° C.) and was stirred overnight under N2. The reaction mixture was poured into ice water (~150 mL) and extracted three times with anhydrous ether. (Some product went into the ether layer). The aqueous layer was chilled in an ice bath, acidified with concentrated HCl to pH of about 2, and extracted three times with ethyl acetate (3×50 mL). The combined ethyl acetate layers were washed with 0.1N HCl and H2O. The ether and ethyl acetate layers were dried over MgSO4, combined and concentrated. Flash chromatography (40-50% ethyl acetate/hexane) gave the title compound as a white foam in a yield of 16.6% (0.476 g (1.35 mmol). DEI m+@m/z 351.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
fluorenylmethyl chloroformate
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
16.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.Cl[C:11]([O:13][CH2:14][C:15]1[C:27]2[CH2:26][C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:19]=2[CH:18]=[CH:17][CH:16]=1)=[O:12]>>[CH:23]1[C:24]2[CH:15]([CH2:14][O:13][C:11]([NH:1][C:2]3([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3]3)=[O:12])[C:16]3[C:26](=[CH:27][CH:19]=[CH:18][CH:17]=3)[C:25]=2[CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
NC1(CCCC1)C(=O)O
Step Two
Name
fluorenylmethyl chloroformate
Quantity
12 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=2C3=CC=CC=C3CC12
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a chilled
FILTRATION
Type
FILTRATION
Details
filtered dioxane (8 mL)
ADDITION
Type
ADDITION
Details
was added 10% Na2CO3 (16.5 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted three times with anhydrous ether
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was chilled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with 0.1N HCl and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether and ethyl acetate layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC1(CCCC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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